molecular formula C17H14N4 B5751548 NoName

NoName

Cat. No. B5751548
M. Wt: 274.32 g/mol
InChI Key: RHNMAIDTMJBXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound has been found to have a unique mechanism of action, which makes it an interesting candidate for further investigation.

Scientific Research Applications

Crystallographic Study of NONO

  • Overview : The study by Knott et al. (2016) focused on overcoming challenges in the purification and data collection of the Non-POU domain-containing octamer-binding protein (NONO). They employed L-proline to stabilize purified NONO homodimers for X-ray structure determination and crystallization. This led to a better understanding of NONO's structure and noncrystallographic symmetry, which is pivotal in nuclear gene regulation and has significant medical relevance (Knott et al., 2016).

Geometric Deep Learning in Non-Euclidean Data

  • Application : Bronstein et al. (2016) discussed the application of geometric deep learning, which goes beyond traditional Euclidean data. It's particularly relevant in fields where data have a non-Euclidean structure, such as in computational social sciences, communications, brain imaging, genetics, and computer graphics. This approach is crucial for handling complex geometric data, often found in scientific research (Bronstein et al., 2016).

Linkage of Science Research and Technology Development

  • Impact on Technology : Szu-chia S. Lo (2009) demonstrated the significant influence of science research on technology development through a non-patent citation analysis. The study particularly highlighted how genetic engineering technology was heavily influenced by research in the public sector, emphasizing the crucial role of scientific research in advancing technological innovations (Lo, 2009).

Generation of NONO Knockout in Stem Cell Research

  • Biomedical Research : Yi et al. (2020) generated a homozygous NONO knockout in induced pluripotent stem cells using CRISPR/Cas9. This research provides a platform for studying the pathogenic mechanisms of noncompaction cardiomyopathy and neurocyte dysfunction related to NONO mutations, highlighting the use of genetic engineering in understanding complex medical conditions (Yi et al., 2020).

Noni (Morinda Citrifolia) Research

  • Therapeutic Effects : Wang et al. (2002) reviewed the nutritional and medicinal value of Morinda citrifolia, commonly known as Noni. They summarized scientific evidence supporting the broad range of therapeutic effects of Noni, such as antibacterial, antiviral, and anti-inflammatory properties, contributing to the understanding of traditional folk remedies (Wang et al., 2002).

Advancements in Noninvasive Genetic Approaches

  • Conservation Genetics : Beja-Pereira et al. (2009) highlighted how technological advances in noninvasive genetic sampling have enhanced studies in molecular ecology and conservation genetics. This approach allows for genetic studies without the need for direct interaction with the study subjects, showcasing its application in wildlife research and related fields (Beja-Pereira et al., 2009).

properties

IUPAC Name

3-benzyl-7-phenyl-1,6-diaza-3-azonia-4-azanidabicyclo[3.3.0]octa-2,5,7-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-3-7-14(8-4-1)11-21-13-20-12-16(18-17(20)19-21)15-9-5-2-6-10-15/h1-10,12-13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNMAIDTMJBXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CN3C=C(N=C3[N-]2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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